1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride

Description

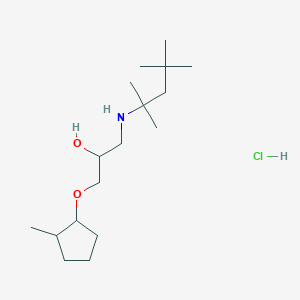

1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a synthetic propan-2-ol derivative featuring a methyl-substituted cyclopentyl ether moiety and a branched tertiary amine group (2,4,4-trimethylpentan-2-yl) linked via an amino-oxypropane backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Structurally, it belongs to a class of antifungal agents targeting biofilm formation in pathogens like Candida albicans .

Properties

IUPAC Name |

1-(2-methylcyclopentyl)oxy-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2.ClH/c1-13-8-7-9-15(13)20-11-14(19)10-18-17(5,6)12-16(2,3)4;/h13-15,18-19H,7-12H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUINKRKJDXKXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1OCC(CNC(C)(C)CC(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the cyclopentyl ether: The starting material, 2-methylcyclopentanol, is reacted with an appropriate alkylating agent under basic conditions to form the cyclopentyl ether.

Amination: The intermediate is then subjected to amination using 2,4,4-trimethylpentan-2-amine in the presence of a suitable catalyst.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch reactors: for precise control over reaction conditions.

Continuous flow reactors: for large-scale production.

Purification processes: such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Biochemical studies: Investigated for its interactions with biological macromolecules.

Medicine

Pharmaceuticals: Potential use in drug development due to its unique structure.

Industry

Material science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural homology with IMB-H12 (1-(cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol), a biofilm inhibitor studied for its antifungal activity. Key differences include:

- Amine Group: Both compounds feature a 2,4,4-trimethylpentan-2-yl amino group, but the hydrochloride form introduces a protonated tertiary amine, enhancing solubility in aqueous environments.

Table 1: Structural and Physicochemical Comparison

Functional Comparison

- Antifungal Activity : IMB-H12 inhibits C. albicans biofilm formation by suppressing yeast-to-hyphal transition and adhesion-related genes (ALS3, HWP1) . The hydrochloride derivative likely shares this mechanism but may exhibit stronger efficacy due to improved bioavailability.

- Mechanistic Targets : Both compounds alter cell wall composition (e.g., reducing β-1,3-glucan and chitin) and downregulate biofilm-associated genes. However, the hydrochloride form’s enhanced solubility may allow deeper penetration into mature biofilms.

Pharmacokinetic and Toxicity Profiles

Biological Activity

1-((2-Methylcyclopentyl)oxy)-3-((2,4,4-trimethylpentan-2-yl)amino)propan-2-ol hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a cyclopentyl ether and an amino group that are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. The presence of the trimethylpentyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

1. Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, a derivative was tested against various cancer cell lines, showing promising results:

These findings suggest that the compound could inhibit cancer cell proliferation more effectively than some standard chemotherapeutics.

2. Neuroprotective Effects

In vitro studies have shown that this compound may exert neuroprotective effects by modulating oxidative stress pathways. Research indicates that compounds with similar structures can reduce neuronal apoptosis induced by oxidative stress in models of neurodegenerative diseases.

Case Studies

A notable study involved the synthesis of a related compound designed to inhibit specific kinases associated with cancer progression. The study utilized computational modeling alongside in vitro cytotoxicity assays to demonstrate the efficacy of the compound against target kinases such as NEK7 and NEK9, which are overexpressed in various cancers .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, similar compounds often exhibit favorable absorption and distribution characteristics due to their lipophilic nature.

Safety Profile

Preliminary toxicity assessments indicate that this compound has a relatively low toxicity profile in animal models; however, further studies are necessary to fully establish its safety and potential side effects.

Q & A

Basic: What are the key structural features of the compound, and how do they influence its physicochemical properties?

Answer:

The compound features a 2-methylcyclopentyloxy group linked to a propan-2-ol backbone and a 2,4,4-trimethylpentan-2-yl amino group . These structural elements contribute to:

- Lipophilicity : The branched alkyl groups (e.g., 2,4,4-trimethylpentan-2-yl) enhance lipid solubility, favoring membrane permeability .

- Steric effects : The cyclopentyl and bulky tert-alkyl groups may hinder enzymatic degradation or receptor binding .

- Hydrogen bonding : The hydroxyl (-OH) and amino (-NH-) groups enable hydrogen bonding, impacting solubility and crystallinity .

Comparative studies of analogs (e.g., dichlorophenoxy derivatives) highlight how halogenation or alkyl chain length alters biological activity and stability .

Basic: What synthetic routes are commonly employed for this compound, and what are critical reaction conditions?

Answer:

A typical synthesis involves:

Intermediate preparation : 2-Methylcyclopentanol is reacted with epichlorohydrin to form a glycidyl ether intermediate .

Amination : The epoxide intermediate undergoes nucleophilic attack by 2,4,4-trimethylpentan-2-ylamine under controlled pH (7–9) and temperature (40–60°C) to yield the propanolamine .

Hydrochloride formation : The free base is treated with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

Critical conditions : Use of anhydrous solvents, inert atmosphere (N₂/Ar), and purification via recrystallization (e.g., ethanol/water mixtures) to ensure >95% purity .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

Based on GHS classifications for structurally similar compounds:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (H332/H335) and minimize aerosol formation .

- Storage : Store at 2–8°C in airtight containers protected from moisture .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Basic: How can researchers characterize the purity and identity of the compound using spectroscopic methods?

Answer:

- NMR : ¹H/¹³C NMR confirms structure via chemical shifts (e.g., cyclopentyl protons at δ 1.2–2.1 ppm; tert-alkyl amine at δ 1.0–1.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and detect impurities (e.g., unreacted intermediates) .

- FTIR : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) validate functional groups .

Advanced: How does the stereochemistry of the compound influence its biological activity, and what methods are used to resolve enantiomers?

Answer:

The chiral centers at the propan-2-ol and cyclopentyloxy positions dictate enantioselective interactions with targets (e.g., enzymes, receptors).

- Resolution methods : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases .

- Activity correlation : Enantiomers may show differential potency in receptor binding assays (e.g., β-adrenergic receptors) . Computational docking (e.g., AutoDock Vina) predicts binding affinities based on stereochemistry .

Advanced: What strategies optimize the solubility and stability of the compound in aqueous solutions for in vitro assays?

Answer:

- Co-solvents : Use DMSO (<5% v/v) or cyclodextrins to enhance aqueous solubility without precipitation .

- pH adjustment : Buffers (pH 4–6) stabilize the hydrochloride salt form, preventing degradation .

- Lyophilization : Freeze-drying with trehalose or mannitol improves long-term stability .

Advanced: How can computational modeling predict the interaction of the compound with biological targets?

Answer:

- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using software like Schrödinger Maestro. Validate with mutagenesis studies .

- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR models : Corrogate substituent effects (e.g., alkyl chain length) with activity data from analogs .

Advanced: What are the common degradation pathways under various storage conditions, and how can they be mitigated?

Answer:

- Hydrolysis : The ester/protonated amine groups degrade in humid conditions. Store desiccated at 2–8°C .

- Oxidation : Tert-alkyl amines are prone to oxidation; add antioxidants (e.g., BHT) or use amber glass vials .

- Photodegradation : UV light cleaves ether bonds; store in opaque containers .

Advanced: How do structural modifications at the cyclopentyloxy or trimethylpentan-2-ylamino groups affect the pharmacological profile?

Answer:

- Cyclopentyloxy substitutions : Larger substituents (e.g., 2-isopropyl) reduce metabolic clearance but may decrease solubility .

- Amino group modifications : Replacing 2,4,4-trimethylpentan-2-yl with smaller alkyl chains (e.g., isopropyl) lowers lipophilicity and alters receptor selectivity .

Advanced: What advanced analytical techniques are used to quantify the compound in biological matrices?

Answer:

- LC-MS/MS : MRM transitions (e.g., m/z 350 → 120) in plasma/brain homogenates with deuterated internal standards .

- NMR dynamics : ¹H DOSY detects aggregation states in solution .

- X-ray crystallography : Resolve solid-state conformation for polymorph screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.